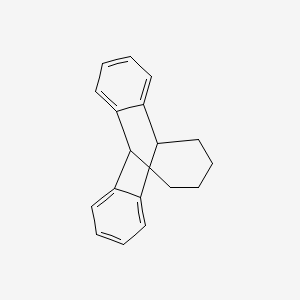

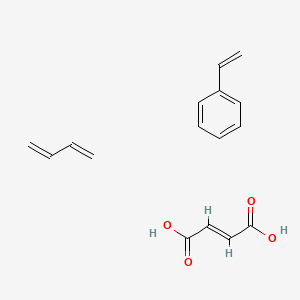

buta-1,3-diene;(E)-but-2-enedioic acid;styrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

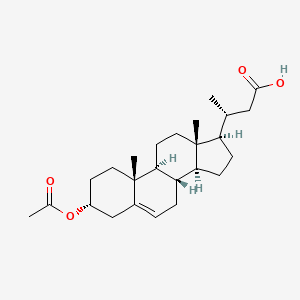

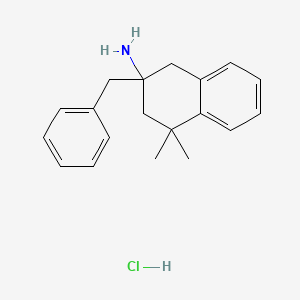

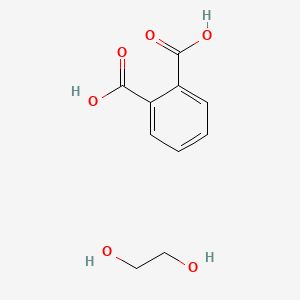

The compound “buta-1,3-diene;(E)-but-2-enedioic acid;styrene” is a combination of three distinct organic compounds: buta-1,3-diene, (E)-but-2-enedioic acid, and styrene. Each of these compounds has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Buta-1,3-diene

Industrial production often involves the steam cracking of hydrocarbons, where buta-1,3-diene is obtained as a byproduct .

(E)-but-2-enedioic acid

Industrially, it is produced by the catalytic oxidation of benzene or butane .

Styrene

Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves the catalytic dehydrogenation of ethylbenzene in the presence of steam .

化学反応の分析

Buta-1,3-diene

Buta-1,3-diene undergoes various reactions, including:

Polymerization: Used to produce synthetic rubber.

Diels-Alder reactions: Forms cyclohexene derivatives.

Oxidation: Produces butadiene monoxide.

(E)-but-2-enedioic acid

(E)-but-2-enedioic acid undergoes:

Hydrogenation: Converts to succinic acid.

Esterification: Forms esters used in food and beverage industries.

Styrene

Styrene undergoes:

Polymerization: Produces polystyrene.

Halogenation: Forms halogenated styrenes.

Oxidation: Produces styrene oxide.

科学的研究の応用

Buta-1,3-diene

Chemistry: Used in the production of synthetic rubber and plastics.

Biology: Studied for its effects on human health due to its presence in urban air.

(E)-but-2-enedioic acid

Medicine: Used as a food additive and in pharmaceuticals.

Industry: Used in the production of resins and as a mordant in dyeing.

Styrene

Chemistry: Precursor to polystyrene and other copolymers.

Industry: Used in the production of plastics, insulation, and automotive parts.

作用機序

Buta-1,3-diene

Buta-1,3-diene acts as a monomer in polymerization reactions, forming long-chain polymers through the reaction of its double bonds .

(E)-but-2-enedioic acid

(E)-but-2-enedioic acid acts as an intermediate in metabolic pathways, participating in the citric acid cycle .

Styrene

Styrene acts as a monomer in polymerization reactions, forming polystyrene through the reaction of its vinyl group .

類似化合物との比較

Buta-1,3-diene

Similar Compounds: Isoprene, chloroprene.

Uniqueness: Simplest conjugated diene, widely used in synthetic rubber production.

(E)-but-2-enedioic acid

Similar Compounds: Maleic acid, succinic acid.

Uniqueness: Trans isomer of butenedioic acid, used in food and pharmaceuticals.

Styrene

Similar Compounds: Ethylbenzene, stilbene.

Uniqueness: Precursor to polystyrene, widely used in plastics industry.

特性

CAS番号 |

24938-12-3 |

|---|---|

分子式 |

C16H18O4 |

分子量 |

274.31 g/mol |

IUPAC名 |

buta-1,3-diene;(E)-but-2-enedioic acid;styrene |

InChI |

InChI=1S/C8H8.C4H4O4.C4H6/c1-2-8-6-4-3-5-7-8;5-3(6)1-2-4(7)8;1-3-4-2/h2-7H,1H2;1-2H,(H,5,6)(H,7,8);3-4H,1-2H2/b;2-1+; |

InChIキー |

PUEVFCCOBZIVDO-JITBQSAISA-N |

異性体SMILES |

C=CC=C.C=CC1=CC=CC=C1.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

C=CC=C.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |

関連するCAS |

24938-12-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)

![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)